oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate
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Overview
Description
Oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring, a hydroxy-methylbutanoyl group, and a methylhexanoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate typically involves multiple steps, including the formation of the oxolane ring and the subsequent attachment of the hydroxy-methylbutanoyl and methylhexanoate groups. Common synthetic routes may involve:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols or halohydrins under acidic or basic conditions.
Attachment of the Hydroxy-Methylbutanoyl Group: This step may involve esterification or amidation reactions using appropriate reagents such as carboxylic acids, anhydrides, or amines.
Attachment of the Methylhexanoate Group: This can be done through esterification reactions using hexanoic acid derivatives and alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring, using nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic or basic media.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Halides, amines, or other nucleophiles under appropriate conditions (e.g., heat, solvents).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological molecules, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties may make it suitable for specific industrial applications, such as in the formulation of advanced materials or as a precursor for other chemical processes.
Mechanism of Action
The mechanism of action of oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Oxolane Derivatives: Compounds with similar oxolane rings, such as tetrahydrofuran derivatives.
Hydroxy-Methylbutanoyl Compounds: Compounds with similar hydroxy-methylbutanoyl groups, such as certain amino acids or peptides.
Methylhexanoate Esters: Compounds with similar methylhexanoate groups, such as various esters used in flavor and fragrance industries.
Uniqueness
Oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate is unique due to its combination of structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
oxolan-3-yl (3S)-3-[[(3-hydroxy-3-methylbutanoyl)amino]methyl]-5-methylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5/c1-12(2)7-13(10-18-15(19)9-17(3,4)21)8-16(20)23-14-5-6-22-11-14/h12-14,21H,5-11H2,1-4H3,(H,18,19)/t13-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPJIDJOBYSLQM-LSLKUGRBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC1CCOC1)CNC(=O)CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC1CCOC1)CNC(=O)CC(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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